molecular formula C15H13ClN2O3S B4793834 allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B4793834
M. Wt: 336.8 g/mol
InChI Key: NTDHJGGSEBPBOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole derivatives often involves strategic functionalization to introduce specific substituents that contribute to the molecule's desired properties. For example, derivatives of thiazole and thiadiazole have been synthesized through reactions that utilize allyl and propargyl groups, indicating the feasibility of incorporating such groups into thiazole structures to achieve compounds with potential antitumor activity or other significant properties (Andreani et al., 1983).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including those with allyl groups, has been extensively studied using various analytical techniques. NMR spectroscopy and X-ray crystallography have provided detailed insights into the tautomeric forms and crystal structures of these compounds, highlighting the stability and geometric preferences of the thiazole core in different environments (Strzemecka et al., 2003; Strzemecka & Urbańczyk-Lipkowska, 2010).

Chemical Reactions and Properties

Thiazole derivatives are known for their versatility in chemical reactions, including electrophilic cyclization and transformations that involve the allyl group. These reactions can lead to the synthesis of novel compounds with diverse functional groups and potential biological activities. For instance, reactions involving N-allyl-5-amino-1H-pyrazole-4-carboxamides have demonstrated the ability to undergo cyclization, yielding compounds with significant structural complexity (Bondarenko et al., 2015).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the thiazole ring. Studies on compounds like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate have provided insights into how specific substituents affect the hydrogen bonding patterns and overall molecular packing in the solid state (Lynch & McClennaghan, 2004).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature .

properties

IUPAC Name

prop-2-enyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-3-8-21-14(20)12-9(2)17-15(22-12)18-13(19)10-6-4-5-7-11(10)16/h3-7H,1,8H2,2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDHJGGSEBPBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2Cl)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prop-2-en-1-yl 2-(2-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
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allyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

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